N-(2-Aminophenyl)-N-(3-methoxypropyl)methanesulfonamide
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Overview
Description
N-(2-Aminophenyl)-N-(3-methoxypropyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminophenyl)-N-(3-methoxypropyl)methanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-nitroaniline and 3-methoxypropylamine.
Reduction: The nitro group of 2-nitroaniline is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Sulfonation: The resulting 2-aminophenyl compound is then reacted with methanesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminophenyl)-N-(3-methoxypropyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution could introduce new functional groups at the methoxy position.
Scientific Research Applications
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: As a probe to study enzyme interactions and protein functions.
Medicine: Potentially as an antimicrobial agent or enzyme inhibitor.
Industry: In the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-Aminophenyl)-N-(3-methoxypropyl)methanesulfonamide would depend on its specific application. In medicinal chemistry, it might inhibit enzymes by mimicking the natural substrate or binding to the active site. The methanesulfonamide group could interact with amino acid residues in the enzyme, disrupting its function.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with broad-spectrum antibacterial activity.
N-(2-Aminophenyl)methanesulfonamide: Lacks the methoxypropyl chain, potentially altering its reactivity and biological activity.
N-(3-Methoxypropyl)methanesulfonamide: Lacks the aminophenyl group, which may affect its binding properties and applications.
Uniqueness
N-(2-Aminophenyl)-N-(3-methoxypropyl)methanesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both an aminophenyl group and a methoxypropyl chain allows for diverse interactions with biological targets and chemical reagents.
Properties
IUPAC Name |
N-(2-aminophenyl)-N-(3-methoxypropyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S/c1-16-9-5-8-13(17(2,14)15)11-7-4-3-6-10(11)12/h3-4,6-7H,5,8-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVXAOMBPQFBNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN(C1=CC=CC=C1N)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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